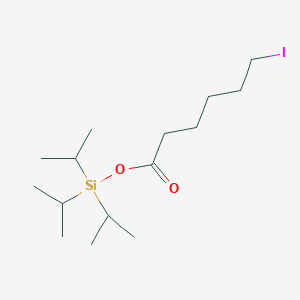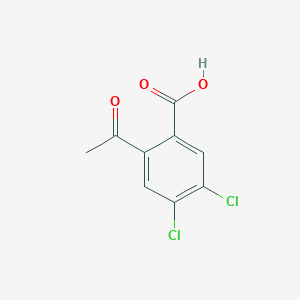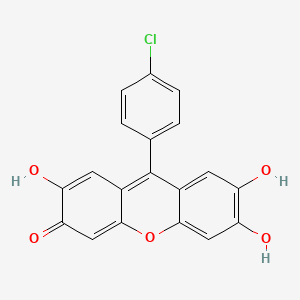
Tri(propan-2-yl)silyl 6-iodohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri(propan-2-yl)silyl 6-iodohexanoate is an organosilicon compound with the molecular formula C15H31IO2Si. This compound is characterized by the presence of a silyl group (tri(propan-2-yl)silyl) attached to a 6-iodohexanoate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tri(propan-2-yl)silyl 6-iodohexanoate typically involves the reaction of 6-iodohexanoic acid with tri(propan-2-yl)silanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction scheme is as follows:
6-Iodohexanoic acid+Tri(propan-2-yl)silanolDCC, DMAPTri(propan-2-yl)silyl 6-iodohexanoate+By-products
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tri(propan-2-yl)silyl 6-iodohexanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding hexanoate derivative.
Oxidation Reactions: The silyl group can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in organic solvents.
Major Products
Substitution: Formation of azidohexanoate, thiolhexanoate, or alkoxyhexanoate derivatives.
Reduction: Formation of hexanoate derivatives.
Oxidation: Formation of silanol or siloxane derivatives.
Applications De Recherche Scientifique
Tri(propan-2-yl)silyl 6-iodohexanoate has several applications in scientific research:
Organic Synthesis: Used as a precursor in the synthesis of complex organic molecules.
Material Science: Utilized in the preparation of silicon-based materials and coatings.
Biology and Medicine: Employed in the development of bioactive compounds and drug delivery systems.
Industry: Used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Tri(propan-2-yl)silyl 6-iodohexanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The silyl group can act as a protecting group in organic synthesis, while the iodine atom can undergo substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of the tri(propan-2-yl)silyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tri(propan-2-yl)silane: An organosilicon compound used as a reducing agent and scavenger in peptide synthesis.
6-Iodohexanoic Acid: A precursor in the synthesis of various organic compounds.
Tri(propan-2-yl)silanol: Used in the synthesis of silyl ethers and other silicon-based compounds.
Uniqueness
Tri(propan-2-yl)silyl 6-iodohexanoate is unique due to the combination of the silyl protecting group and the iodohexanoate moiety, making it versatile in organic synthesis and material science applications. Its ability to undergo various chemical reactions and its use in multiple scientific fields highlight its importance.
Propriétés
| 188743-53-5 | |
Formule moléculaire |
C15H31IO2Si |
Poids moléculaire |
398.39 g/mol |
Nom IUPAC |
tri(propan-2-yl)silyl 6-iodohexanoate |
InChI |
InChI=1S/C15H31IO2Si/c1-12(2)19(13(3)4,14(5)6)18-15(17)10-8-7-9-11-16/h12-14H,7-11H2,1-6H3 |
Clé InChI |
DWILFLNRMSYFPX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OC(=O)CCCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Ethylhexyl)oxy]propan-1-amine](/img/structure/B14266519.png)
![2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol](/img/structure/B14266521.png)
![2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14266522.png)


![N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide](/img/no-structure.png)
![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)

